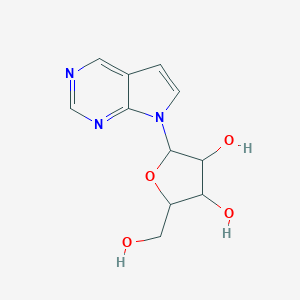![molecular formula C14H11F3N2O B231983 2-[3-(Trifluoromethyl)anilino]benzamide CAS No. 13481-61-3](/img/structure/B231983.png)
2-[3-(Trifluoromethyl)anilino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)anilino]benzamide, also known as TFAB, is a chemical compound that has been extensively researched for its various applications in the field of science. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.27 g/mol. This chemical compound has been widely studied for its potential use in the development of new drugs, as well as its applications in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 2-[3-(Trifluoromethyl)anilino]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 2-[3-(Trifluoromethyl)anilino]benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and division. 2-[3-(Trifluoromethyl)anilino]benzamide has also been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[3-(Trifluoromethyl)anilino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 2-[3-(Trifluoromethyl)anilino]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. In addition, 2-[3-(Trifluoromethyl)anilino]benzamide has been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[3-(Trifluoromethyl)anilino]benzamide in lab experiments include its high purity and solubility in organic solvents. 2-[3-(Trifluoromethyl)anilino]benzamide is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, the use of 2-[3-(Trifluoromethyl)anilino]benzamide in lab experiments is limited by its potential toxicity and the need for careful handling and disposal of the compound.
Zukünftige Richtungen
There are many potential future directions for research on 2-[3-(Trifluoromethyl)anilino]benzamide. One area of interest is the development of new drugs based on the structure of 2-[3-(Trifluoromethyl)anilino]benzamide. Researchers are also interested in further exploring the mechanisms of action of 2-[3-(Trifluoromethyl)anilino]benzamide and its potential applications in the treatment of various diseases. Additionally, there is interest in using 2-[3-(Trifluoromethyl)anilino]benzamide as a tool in the study of various cellular processes, including cell growth and division, gene expression, and neuronal damage.
Synthesemethoden
2-[3-(Trifluoromethyl)anilino]benzamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with trifluoroacetic anhydride and trifluoromethyl aniline. This method involves the use of organic solvents and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)anilino]benzamide has been extensively studied for its applications in scientific research. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2-[3-(Trifluoromethyl)anilino]benzamide has also been used as a tool in biochemical and physiological research to study the mechanisms of action of various proteins and enzymes.
Eigenschaften
CAS-Nummer |
13481-61-3 |
|---|---|
Molekularformel |
C14H11F3N2O |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)anilino]benzamide |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)13(18)20/h1-8,19H,(H2,18,20) |
InChI-Schlüssel |
YOOQXVNSJQLHRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)



![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)




![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)